molecular formula C4H8N2O3S B2585047 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide CAS No. 1803562-62-0

2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Cat. No. B2585047
CAS RN: 1803562-62-0
M. Wt: 164.18
InChI Key: REMRIRINSXHPBK-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide” is an organic compound with the molecular formula C4H8N2O3S . It belongs to the class of organic compounds known as sulfanilides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C4H8N2O3S/c1-3-4(7)6(2)10(8,9)5-3/h3,5H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 164.18 . It is a powder at room temperature . The melting point is 65-66°C .

Scientific Research Applications

Chemical Reactivity and Structural Analysis

  • Formation and Characterization : The compound has been involved in studies concerning its reactivity, such as the formation of unexpected dimeric products through reactions with sulfuryl chloride, elucidated using X-ray crystallography (Dengfeng Dou et al., 2009). Additionally, crystallographic studies and molecular orbital calculations have provided insight into the electronic structure, conformation, and reactivity of 1,2,5-thiadiazole 1,1-dioxide derivatives (E. Castellano et al., 1998).

Spectroscopic Investigations

  • Tautomeric Behavior : Spectroscopic methods, including Fourier Transform infrared and nuclear magnetic resonance, have been used to investigate the tautomeric forms of sulfonamide derivatives of this compound, revealing its molecular conformation crucial for pharmaceutical and biological activities (Aliye Gediz Erturk et al., 2016).

Applications in Organic Synthesis

  • Mitsunobu-like Processes : The compound has been used to efficiently promote the coupling between alcohols and carboxylic or nitrogen acids in Mitsunobu-like reactions, showcasing its utility in organic synthesis (J. L. Castro et al., 1994).

Electrochemical and Magnetic Studies

  • Diamagnetic π-Dimers Formation : Research has demonstrated the formation of diamagnetic π-dimers of the thiadiazolidyl radical anion in the crystalline state, providing insights into the electrochemical and magnetic properties of these compounds (N. Gritsan et al., 2008).

Potential Antimicrobial Applications

  • Synthesis of Derivatives : Novel derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of this compound as a scaffold for developing new antimicrobial agents (Nilay Bhatt et al., 2013).

Enzyme Inhibition

  • Probing Enzyme Subsites : Derivatives of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide have been used to probe the S' subsites of serine proteases like human leukocyte elastase, proteinase 3, and cathepsin G, highlighting its potential in the development of selective enzyme inhibitors (W. Groutas et al., 2001).

properties

IUPAC Name

2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c1-3-4(7)6(2)10(8,9)5-3/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMRIRINSXHPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(S(=O)(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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